Ethyl 5-(2-Chloro-5-pyridyl)-2-furoate
Overview
Description
Ethyl 5-(2-Chloro-5-pyridyl)-2-furoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that contains a pyridine ring and a furan ring in its structure. The compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments, and future directions.
Scientific Research Applications
Synthesis and Chemical Properties
Ethyl 5-(2-Chloro-5-pyridyl)-2-furoate is involved in various chemical synthesis processes. For instance, Elliott, Janes, and Pearson (1971) described the use of chloromethylation of 3-furoates, including compounds similar to Ethyl 5-(2-Chloro-5-pyridyl)-2-furoate, for synthesizing insecticidal esters (Elliott, Janes, & Pearson, 1971). Additionally, the work by Kuticheva, Pevzner, and Petrov (2015) on the synthesis of methyl 5-acetyl-2-furoate, which shares structural similarities with Ethyl 5-(2-Chloro-5-pyridyl)-2-furoate, highlights the importance of these compounds in producing valuable derivatives for chemical research (Kuticheva, Pevzner, & Petrov, 2015).
Application in Material Science
In material science, Ethyl 5-(2-Chloro-5-pyridyl)-2-furoate derivatives are used in the synthesis of polymers. For example, Abid et al. (2008) discussed the use of ethyl 2-furoate, a structurally related compound, in the creation of copolyesters containing bio-based furanic units, which are crucial for developing new materials (Abid, Kamoun, Gharbi, & Fradet, 2008).
Role in Organic Synthesis
In organic synthesis, derivatives of Ethyl 5-(2-Chloro-5-pyridyl)-2-furoate are often used as intermediates. The synthesis of various pyridyl/naphthyl/(diphenyl)methylseleno substituted alkanoic acids by Bhalla et al. (2009), starting from ethyl pyridyl/naphthyl/(diphenyl)methylseleno substituted alkanoates, is an example of the versatility of such compounds (Bhalla, Nagpal, Kumar, Mehta, Bhasin, & Bari, 2009).
Potential in Pharmaceutical Research
While specific details on Ethyl 5-(2-Chloro-5-pyridyl)-2-furoate's use in pharmaceutical research are not provided in the papers, related compounds have shown promise. For example, the synthesis of novel anti-inflammatory agents involving similar furan derivatives, as discussed by Urban et al. (2003), indicates potential applications in drug development (Urban, Jasys, Raggon, Buzon, Hill, Eggler, & Weaver, 2003).
Environmental Applications
Ethyl 5-(2-Chloro-5-pyridyl)-2-furoate and its derivatives may have environmental applications. Dutta, Wu, and Mascal (2015) described the production of furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural, a process that illustrates the potential of these compounds in environmentally sustainable chemistry (Dutta, Wu, & Mascal, 2015).
properties
IUPAC Name |
ethyl 5-(6-chloropyridin-3-yl)furan-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3/c1-2-16-12(15)10-5-4-9(17-10)8-3-6-11(13)14-7-8/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTEXKAFYEYGRPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(O1)C2=CN=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(2-Chloro-5-pyridyl)-2-furoate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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